molecular formula C13H10F2N4OS B2830485 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013771-75-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2830485
CAS RN: 1013771-75-9
M. Wt: 308.31
InChI Key: HQJAOPVTEMTBIZ-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound that likely contains a benzothiazole core structure . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the bacteria, leading to its death. The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to a weakened cell wall and ultimately, the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes the compound a potential candidate for the development of new anti-tubercular drugs.

Advantages and Limitations for Lab Experiments

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and other PARP inhibitors have several advantages for use in scientific research, including their ability to selectively target PARP and enhance the cytotoxic effects of DNA-damaging agents. However, PARP inhibitors can also have off-target effects and may not be effective in all cancer types.

Future Directions

There are several areas of future research that could be explored with N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and other PARP inhibitors. These include:
1. Development of more potent and selective PARP inhibitors with fewer off-target effects.
2. Investigation of the role of PARP in other cellular processes, such as chromatin remodeling and transcriptional regulation.
3. Development of PARP inhibitors that can penetrate the blood-brain barrier for the treatment of neurodegenerative disorders.
4. Investigation of the potential use of PARP inhibitors in combination with immunotherapy for the treatment of cancer.
5. Development of PARP inhibitors that can be used in combination with other targeted therapies for the treatment of cancer.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its ability to selectively target PARP and enhance the cytotoxic effects of DNA-damaging agents make it a valuable tool for studying the role of PARP in DNA repair and other cellular processes. However, further research is needed to fully understand the potential applications of this compound and other PARP inhibitors in the treatment of cancer and other diseases.

Synthesis Methods

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-difluorobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of PARP in DNA repair and other cellular processes. PARP inhibitors, including this compound, have been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. In addition, PARP inhibitors have shown promise in the treatment of other diseases, such as cardiovascular and neurodegenerative disorders.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4OS/c1-6-3-9(19(2)18-6)12(20)17-13-16-11-8(15)4-7(14)5-10(11)21-13/h3-5H,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJAOPVTEMTBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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